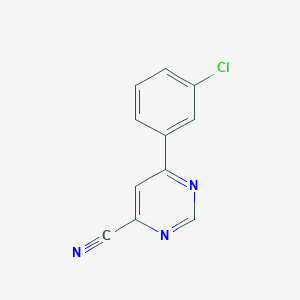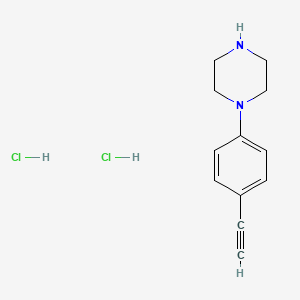
(4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a fluoro and methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane typically involves the Sonogashira coupling reaction. This reaction is performed between 4-fluoro-2-methyl-iodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
(4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The phenylethynyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Major Products
Substitution: The major products would be derivatives where the trimethylsilyl group is replaced by other functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major products are alkenes or alkanes.
科学的研究の応用
(4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, the phenylethynyl moiety participates in the formation of new carbon-carbon bonds, often mediated by metal catalysts.
類似化合物との比較
Similar Compounds
- (4-Fluoro-2-methylphenyl)-trimethylsilane
- (4-Fluoro-2-methylphenylethynyl)-dimethylsilane
- (4-Fluoro-2-methylphenylethynyl)-triethylsilane
Uniqueness
(4-Fluoro-2-methyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both a fluoro and methyl group on the phenylethynyl moiety, which can influence its reactivity and the types of reactions it can undergo. Additionally, the trimethylsilyl group provides stability and can be easily removed or replaced, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H15FSi |
|---|---|
分子量 |
206.33 g/mol |
IUPAC名 |
2-(4-fluoro-2-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FSi/c1-10-9-12(13)6-5-11(10)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChIキー |
WZQBKRXOBYALGP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


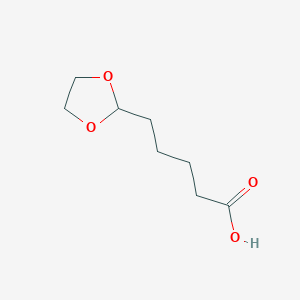

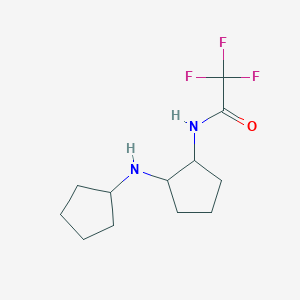
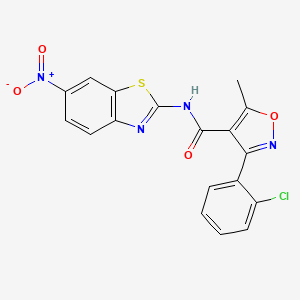
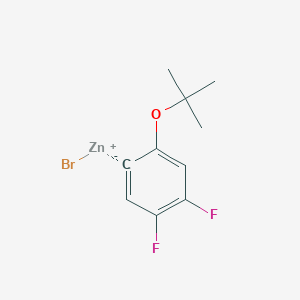




![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
